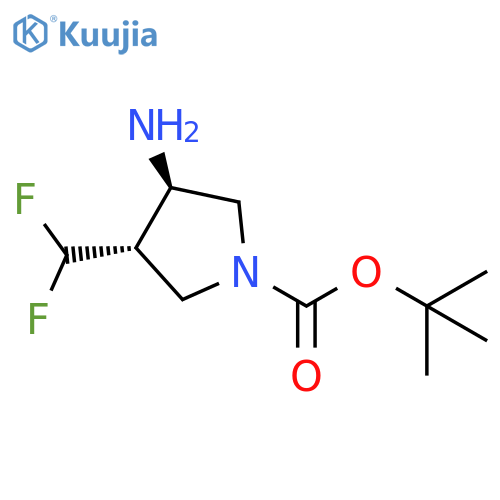

Cas no 1428776-48-0 (tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate)

1428776-48-0 structure

商品名:tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate

tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate

- 1-Pyrrolidinecarboxylic acid, 3-amino-4-(difluoromethyl)-, 1,1-dimethylethyl ester, (3R,4S)-rel-

- SCHEMBL14800538

- tert-butyltrans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate

- AKOS040811403

- 1822863-94-4

- tert-butyl 3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate

- 1428776-48-0

-

- MDL: MFCD30803619

- インチ: 1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-4-6(8(11)12)7(13)5-14/h6-8H,4-5,13H2,1-3H3/t6-,7-/m0/s1

- InChIKey: IHBPOBJSXPGYRH-BQBZGAKWSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)C[C@H](C(F)F)[C@@H](N)C1

計算された属性

- せいみつぶんしりょう: 236.13363415g/mol

- どういたいしつりょう: 236.13363415g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 55.6Ų

tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D633928-500MG |

tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate |

1428776-48-0 | 97% | 500mg |

$455 | 2024-07-21 | |

| eNovation Chemicals LLC | D633928-10G |

tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate |

1428776-48-0 | 97% | 10g |

$4815 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2239-250MG |

tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate |

1428776-48-0 | 97% | 250MG |

¥ 2,052.00 | 2023-04-04 | |

| abcr | AB535688-500 mg |

t-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate; . |

1428776-48-0 | 500MG |

€923.60 | 2023-04-14 | ||

| abcr | AB535688-1 g |

t-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate; . |

1428776-48-0 | 1g |

€1,362.20 | 2023-04-14 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2239-100MG |

tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate |

1428776-48-0 | 97% | 100MG |

¥ 1,280.00 | 2023-04-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2239-500MG |

tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate |

1428776-48-0 | 97% | 500MG |

¥ 3,418.00 | 2023-04-04 | |

| Chemenu | CM673940-250mg |

tert-butyltrans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate |

1428776-48-0 | 97% | 250mg |

$373 | 2023-01-02 | |

| Chemenu | CM673940-10g |

tert-butyltrans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate |

1428776-48-0 | 97% | 10g |

$4656 | 2023-01-02 | |

| eNovation Chemicals LLC | D633928-5G |

tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate |

1428776-48-0 | 97% | 5g |

$2730 | 2024-07-21 |

tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate 関連文献

-

1. Water

-

Ping Tong Food Funct., 2020,11, 628-639

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

1428776-48-0 (tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate) 関連製品

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1428776-48-0)tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate

清らかである:99%/99%

はかる:500mg/1g

価格 ($):472.0/698.0